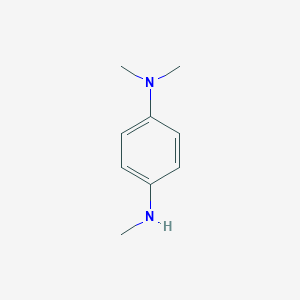

N,N,N'-Trimethyl-1,4-benzenediamine

Description

Properties

IUPAC Name |

1-N,4-N,4-N-trimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXUBHMURFEJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201944 | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-34-6 | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N,N'-Trimethyl-1,4-benzenediamine

This guide provides a comprehensive, in-depth technical overview for the synthesis of N,N,N'-Trimethyl-1,4-benzenediamine, a substituted aromatic diamine with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed exploration of a reliable synthetic pathway, the underlying chemical principles, and practical, field-tested protocols.

Introduction

N,N,N'-Trimethyl-1,4-benzenediamine is an asymmetrically substituted phenylenediamine derivative. The strategic placement of methyl groups on the nitrogen atoms imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules, including dyes, pharmaceuticals, and polymers. This guide delineates a robust and reproducible two-step synthetic strategy, commencing with the synthesis of the key intermediate, N,N-dimethyl-p-phenylenediamine, followed by a selective monomethylation of the primary amino group.

The chosen synthetic pathway prioritizes commercially available starting materials, high-yielding reactions, and straightforward purification procedures, ensuring its applicability in a standard laboratory setting. The causality behind each experimental choice is elucidated, providing a deeper understanding of the reaction mechanisms and potential optimization parameters.

Synthetic Strategy Overview

The synthesis of N,N,N'-Trimethyl-1,4-benzenediamine is approached via a two-step sequence. The first step involves the synthesis of N,N-dimethyl-p-phenylenediamine, a well-established intermediate. The second, more nuanced step, focuses on the selective N-monomethylation of the primary amine of this intermediate.

Caption: Overall synthetic workflow for N,N,N'-Trimethyl-1,4-benzenediamine.

Part 1: Synthesis of N,N-dimethyl-p-phenylenediamine

The synthesis of the intermediate, N,N-dimethyl-p-phenylenediamine, can be achieved through various routes, including the reduction of N,N-dimethyl-4-nitroaniline or the reduction of p-nitrosodimethylaniline.[1] The latter approach, utilizing stannous chloride (SnCl₂) in hydrochloric acid (HCl), is a classic and reliable laboratory method that offers high yields.[2]

Mechanistic Insight

The reduction of the nitroso group (-N=O) to a primary amine (-NH₂) by stannous chloride is a well-established transformation. In the acidic medium of concentrated HCl, SnCl₂ acts as a potent reducing agent. The tin(II) ions are oxidized to tin(IV) ions, while the nitroso group is reduced to the corresponding amine.

Experimental Protocol

Materials:

-

p-Nitrosodimethylaniline hydrochloride

-

Stannous chloride (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

50% Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of stannous chloride (225 g) in concentrated hydrochloric acid (450 mL). Gently warm the mixture to facilitate dissolution.

-

In small portions, add p-nitrosodimethylaniline hydrochloride (50 g) to the warm stannous chloride solution. The addition should be controlled to prevent the reaction from becoming too vigorous. Occasional cooling of the flask may be necessary.[2]

-

After the addition is complete, heat the mixture to reflux for 90 minutes to ensure the complete reduction of the nitroso group.[2]

-

Cool the reaction mixture in an ice bath. The double tin salt of the product may precipitate. To complete the precipitation, saturate the cold solution with hydrogen chloride gas.

-

Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold, concentrated HCl.

-

Dissolve the filtered salt in water. Due to the sensitivity of the product to air oxidation, it is advisable to perform the following steps under an inert atmosphere or with an ether layer covering the aqueous solution.[2]

-

Transfer the aqueous solution to a separatory funnel and add a layer of diethyl ether. Cool the mixture with ice and slowly add a 50% sodium hydroxide solution until the solution is strongly alkaline. The free base, N,N-dimethyl-p-phenylenediamine, will be liberated.[2]

-

Separate the ether layer. Extract the aqueous layer multiple times with fresh portions of diethyl ether to ensure complete extraction of the product.

-

Combine the ethereal extracts and dry them over anhydrous sodium sulfate.

-

Remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by vacuum distillation. The boiling point of N,N-dimethyl-p-phenylenediamine is approximately 146-148 °C at 24 mmHg.[2] The purified product is a crystalline solid with a melting point of 38-41 °C.[2]

Table 1: Reaction Parameters for the Synthesis of N,N-dimethyl-p-phenylenediamine

| Parameter | Value | Reference |

| Starting Material | p-Nitrosodimethylaniline HCl | [2] |

| Reducing Agent | Stannous chloride (SnCl₂) in HCl | [2] |

| Reaction Time | 90 minutes at reflux | [2] |

| Work-up | Basification and Ether Extraction | [2] |

| Purification | Vacuum Distillation | [2] |

| Expected Yield | ~72% | [2] |

Part 2: Selective N-Monomethylation via Eschweiler-Clarke Reaction

The final step in the synthesis is the selective monomethylation of the primary amino group of N,N-dimethyl-p-phenylenediamine. The Eschweiler-Clarke reaction is a powerful tool for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[3][4] While it often leads to exhaustive methylation of primary amines to their dimethylated counterparts, careful control of the reaction conditions can favor the formation of the monomethylated product.[5][6]

Mechanistic Rationale for Selectivity

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid.[4] The primary amine of N,N-dimethyl-p-phenylenediamine is more nucleophilic than the tertiary amine, and will therefore react preferentially with formaldehyde to form the initial iminium ion. By using a controlled stoichiometry of formaldehyde and a suitable reaction temperature and time, the reaction can be guided towards the desired monomethylated product. The formation of carbon dioxide as a byproduct drives the reaction to completion.[4]

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol

Materials:

-

N,N-dimethyl-p-phenylenediamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve N,N-dimethyl-p-phenylenediamine (1 equivalent) in formic acid.

-

To this solution, add formaldehyde (1.1 equivalents) dropwise while stirring. The reaction is typically exothermic, and the temperature should be monitored.

-

Heat the reaction mixture at 80-100 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to minimize the formation of the dimethylated byproduct.

-

After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purification of the final product can be achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Table 2: Key Parameters for Selective Monomethylation

| Parameter | Reagents | Rationale |

| Methylating Agent | Formaldehyde | C1 source for methylation. |

| Reducing Agent | Formic Acid | Reduces the intermediate iminium ion. |

| Stoichiometry | Near 1:1 ratio of amine to formaldehyde | To favor monomethylation over dimethylation. |

| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed. |

| Monitoring | TLC | Crucial for determining the reaction endpoint and maximizing the yield of the desired product. |

Characterization and Data Analysis

The structural confirmation of the synthesized N,N,N'-Trimethyl-1,4-benzenediamine is crucial and can be accomplished using a combination of spectroscopic techniques.[7][8][9]

Table 3: Expected Spectroscopic Data for N,N,N'-Trimethyl-1,4-benzenediamine

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets), N-CH₃ (singlet for the dimethylamino group), N'-CH₃ (singlet for the methylamino group), N-H (broad singlet). |

| ¹³C NMR | Aromatic carbons, N-CH₃ carbons. |

| IR Spectroscopy | N-H stretching vibration, C-H stretching vibrations (aromatic and aliphatic), C=C aromatic ring stretching, C-N stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₉H₁₄N₂). |

Safety Considerations

-

p-Nitrosodimethylaniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Concentrated acids and bases are corrosive and should be handled in a fume hood.

-

Diethyl ether is highly flammable and should be used in a well-ventilated area away from ignition sources.

-

Formaldehyde is a known carcinogen and should be handled in a fume hood.

-

The Eschweiler-Clarke reaction produces carbon dioxide gas, and the reaction vessel should be equipped with a pressure-equalizing dropping funnel or a reflux condenser to vent the gas safely.

Conclusion

This guide provides a detailed and practical framework for the synthesis of N,N,N'-Trimethyl-1,4-benzenediamine. By following the outlined two-step procedure, researchers can reliably produce this valuable chemical intermediate. The emphasis on mechanistic understanding and detailed experimental protocols empowers scientists to not only replicate the synthesis but also to adapt and optimize the procedure for their specific needs. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring the integrity of subsequent research and development activities.

References

- Heidelberger, M. (1923). An advanced laboratory manual of organic chemistry. The Chemical Catalog Company, Inc. [Link not available]

-

Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. [Link]

-

Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]

-

Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(25), 3124-3128. [Link]

-

Hünig, S., Quast, H., Brenninger, W., & Frankenfield, E. (1969). TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses, 49, 107. [Link]

-

Ahmadi, R. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? ResearchGate. [Link]

-

Li, J., et al. (2021). Selective N-monomethylation of primary amines. Catalysis Science & Technology, 11(15), 5035-5053. [Link]

-

Various Authors. (2018). Reductive amination of amines with formaldehyde? ResearchGate. [Link]

-

Istrate, A., & Anuța, V. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Chemistry, 5(3), 1735-1753. [Link]

-

Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry–A European Journal, 30(26), e202304205. [Link]

-

WIPO. (2021). METHOD FOR PURIFICATION OF META-PHENYLENEDIAMINE. Patent Application WO/2021/096421. [Link]

-

Fieser, L. F., & Martin, E. L. (1943). o-PHENYLENEDIAMINE. Organic Syntheses, 2, 501. [Link]

-

Various Authors. (2015). ChemInform Abstract: Selective Monomethylation of Primary Amines with Simple Electrophiles. ResearchGate. [Link]

-

Asghar, M. A., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 14(6), 3987-4000. [Link]

- Google Patents. (1960). Purification of m-phenylenediamine.

-

The Organic Chemistry Tutor. (2019). Eschweiler-Clarke reaction: Methylation on amines. YouTube. [Link]

-

Zhang, Y., et al. (2013). Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine. Advanced Materials Research, 781, 439-442. [Link]

- Google Patents. (2005). In situ or one-pot hydrogenation and reductive amination process.

-

Aires-de-Sousa, J., & Gesto, D. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 261-269. [Link]

-

Torchy, S., & Barbry, D. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Journal of Chemical Research, 2001(6), 292-293. [Link]

-

NIST. (n.d.). 1,4-Benzenediamine. Retrieved from [Link]

-

Yoo, B. W., & Choi, K. H. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Tetrahedron Letters, 48(10), 1777-1779. [Link]

-

Chem Varcity. (2020). Eschweiler-Clarke reaction. YouTube. [Link]

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

Sources

- 1. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. name-reaction.com [name-reaction.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N,N,N'-Trimethyl-p-phenylenediamine dihydrochloride solubility.

An In-depth Technical Guide to the Solubility of N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride

Introduction: Understanding a Critical Reagent

N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride (TMPD), often referred to as Wurster's reagent, is a versatile redox-active compound with significant applications in both analytical chemistry and life sciences.[1][2] Its utility as a powerful reducing agent and a specific chromogenic substrate for oxidase enzymes makes it indispensable for the microbiological oxidase test, the detection of peroxidases, and as a mediator in electrochemical sensors.[2][3][4] The successful application of TMPD in these sensitive assays is fundamentally dependent on a thorough understanding of its solubility. Preparing stable, accurate stock solutions and ensuring the compound remains in a dissolved state under specific assay conditions are critical for reproducible and reliable results.

This guide provides a comprehensive overview of the solubility of TMPD, grounded in physicochemical principles and field-proven experimental methodologies. It is designed for researchers, diagnosticians, and formulation scientists who utilize this compound and require a deep, practical understanding of its behavior in solution.

Authoritative Note on Chemical Identity: This document focuses on the widely studied and commercially available N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride (CAS No: 637-01-4) . Data for the closely related N,N,N'-trimethyl variant is exceptionally scarce. The principles, factors, and experimental protocols detailed herein are directly applicable to the tetramethyl compound and provide a robust framework for investigating the solubility of other phenylenediamine salts.

Part 1: Physicochemical Properties & Theoretical Framework of Solubility

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. TMPD, as a dihydrochloride salt, possesses distinct features that govern its behavior in various media.

The core structure consists of a hydrophobic benzene ring substituted with two amine groups.[5] However, in the dihydrochloride form, these amine groups are protonated, creating a cationic species with two chloride counter-ions. This salt form dramatically increases the polarity of the molecule. Dissolution in a polar solvent like water is energetically favorable due to strong ion-dipole interactions between the charged ammonium groups and the polar water molecules. This is a common characteristic of amine salts, which are generally far more water-soluble than their corresponding free bases.[6][7]

Several environmental factors critically influence this dissolution equilibrium:

-

pH: The pH of the aqueous medium is arguably the most critical factor. In acidic to neutral conditions, TMPD exists predominantly in its highly soluble protonated (dihydrochloride) form. As the pH increases into the alkaline range, the amine groups are deprotonated, yielding the neutral free base. This free base is significantly more hydrophobic and has limited water solubility, which can lead to precipitation.[5] Therefore, maintaining a controlled, buffered pH is essential for aqueous applications.

-

Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.[8] This is because the dissolution process is often endothermic, meaning that adding heat (energy) to the system favors the dissolution process according to Le Chatelier's principle. However, the exact temperature dependence for TMPD in various solvents must be determined empirically.

-

Solvent Polarity: The "like dissolves like" principle is central. As a polar salt, TMPD exhibits the highest solubility in polar solvents. It is readily soluble in polar protic solvents like water and polar aprotic solvents like dimethyl sulfoxide (DMSO).[3] Its solubility is expected to be significantly lower in nonpolar solvents such as toluene or hexane, where the required ion-dipole interactions cannot be established.

A summary of the key physicochemical properties of TMPD is presented below.

| Property | Value | Source(s) |

| CAS Number | 637-01-4 | [2][9] |

| Molecular Formula | C₁₀H₁₆N₂ · 2HCl | [9] |

| Molecular Weight | 237.17 g/mol | [9] |

| Appearance | Off-white to gray or pale brown powder/crystals | [2][10] |

| Melting Point | 222-224 °C (decomposes) | [2][4] |

| Sensitivity | Light-sensitive; may darken upon storage | [2][3] |

Part 2: Published Solubility Data

Comprehensive, peer-reviewed quantitative solubility data for TMPD across a wide range of solvents is limited. The majority of available information comes from chemical suppliers and databases, which provide valuable, albeit often qualitative or single-point, data.

| Solvent | Reported Solubility | Data Type | Source(s) |

| Water (H₂O) | 500 mg / 10 mL (equivalent to 50 mg/mL) | Quantitative | [2][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative | [3] |

| Phosphate Buffered Saline (PBS), pH 7.2 | Soluble | Qualitative | [3] |

The scarcity of extensive public data underscores the necessity for researchers to perform their own solubility assessments tailored to their specific experimental conditions (e.g., buffer composition, ionic strength, and temperature).

Part 3: Experimental Determination of Solubility

To obtain reliable and application-specific solubility data, a robust experimental approach is required. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[11]

-

Thermodynamic Solubility is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It represents the maximum amount of a compound that can be dissolved and is the gold-standard value for formulation and physicochemical characterization.[12][13]

-

Kinetic Solubility is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and observing the concentration at which precipitation occurs.[14][15] This high-throughput method is common in early drug discovery but can often overestimate the true thermodynamic solubility because it can lead to the formation of supersaturated, metastable solutions.[11][15]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most widely accepted technique for measuring thermodynamic solubility.[13][16] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

-

Preparation: Add an excess of solid TMPD (enough to ensure visible solid remains at the end) to a known volume of the test solvent (e.g., water, buffer, ethanol) in a sealed, low-adsorption vessel (e.g., glass vial).

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a shaker, rotator, or magnetic stirrer for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard for many pharmaceutical compounds.[13][17] The vessels should be protected from light due to TMPD's sensitivity.[3]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is best achieved by centrifugation at high speed, followed by careful aspiration of the supernatant. For rigorous analysis, the aspirated supernatant can be further clarified by passing it through a low-binding syringe filter (e.g., 0.22 µm PVDF).[16]

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Quantify the concentration of dissolved TMPD using a validated analytical method, such as:

-

UV-Vis Spectrophotometry: Measure the absorbance at TMPD's λ_max and calculate the concentration using a standard curve prepared in the same solvent.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and accuracy.

-

-

Validation: Visually confirm the presence of residual solid in the vial after equilibration to ensure the initial amount was indeed in excess.[13]

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method uses precipitation as an endpoint and is ideal for rapidly screening solubility in aqueous buffers.[14][18]

-

Stock Solution: Prepare a high-concentration stock solution of TMPD in 100% DMSO (e.g., 10-20 mM).

-

Plate Preparation: Dispense the aqueous buffer of interest (e.g., PBS, pH 7.4) into the wells of a clear 96-well microplate.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first row of the plate to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low and consistent across all wells (typically ≤1-2%). Perform a serial dilution down the columns of the plate.

-

Incubation & Measurement: Shake the plate briefly to mix and incubate at a controlled temperature for a set period (e.g., 1-2 hours).[17] Measure the turbidity (optical density or light scattering) of each well using a microplate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells. This "cloud point" marks the transition from a clear solution to a precipitate-containing suspension.[16]

Caption: Workflow for Kinetic Solubility Determination.

Part 4: Practical Recommendations and Conclusion

When working with TMPD, several practical considerations are essential for accuracy and safety:

-

Safe Handling: TMPD is classified as a skin and eye irritant.[9][19] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the powder in a well-ventilated area or chemical fume hood.

-

Light Protection: Due to its light sensitivity, both the solid compound and its solutions should be stored in amber vials or containers wrapped in foil to prevent photodegradation.[3]

-

Solution Stability: TMPD solutions, particularly in neutral or alkaline buffers, can oxidize upon exposure to air, often developing a pink or reddish color due to the formation of the Wurster's Red radical cation. For quantitative applications, it is best practice to prepare solutions fresh before use.

References

-

Carl ROTH. Safety Data Sheet: N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. Available from: [Link]

-

Solubility of Things. N,N-Dimethyl-p-phenylenediamine | Solubility of Things. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

Sciencemadness.org. Solubility of organic amine salts. Available from: [Link]

-

PubChem. N,N,N',N'-tetramethyl-p-phenylenediamine. Available from: [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. Available from: [Link]

-

American Laboratory. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

-

Quora. How does branching increase the solubility in amines? Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

-

NCBI Bookshelf. Biochemistry, Dissolution and Solubility. Available from: [Link] dissolution/

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

-

Chemistry LibreTexts. 20.2: Basicity of Amines and Ammonium Salt Formation. Available from: [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

-

Fisher Scientific. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride, 98+%. Available from: [Link]

-

Loba Chemie. N,N,N,'N'-TETRAMETHYL-p- PHENYLENEDIAMINE DIHYDROCHLORIDE EXTRA PURE - Safety Data Sheet. Available from: [Link]

-

Wikipedia. N,N-Dimethylphenylenediamine. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | 637-01-4 [chemicalbook.com]

- 3. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. N,N,N′,N′-Tetramethyl-p-phenylendiamin -dihydrochlorid ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride, 98+% 10 g | Request for Quote [thermofisher.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. asianpubs.org [asianpubs.org]

- 16. raytor.com [raytor.com]

- 17. enamine.net [enamine.net]

- 18. rheolution.com [rheolution.com]

- 19. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to Substituted p-Phenylenediamines: Focus on 4-(Dimethylamino)-N-methylaniline and its Analogs

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of substituted p-phenylenediamines, a class of compounds critical to various industrial and research applications. The primary focus of this document is the specific molecule 4-(Dimethylamino)-N-methylaniline, systematically named N,N,N'-trimethyl-p-phenylenediamine. Due to a notable scarcity of published data on this specific trimethyl derivative, this guide will establish its structural and chemical context through a detailed examination of its parent compound, N,N-dimethyl-p-phenylenediamine. This approach allows for a robust discussion of the fundamental chemistry, supported by validated protocols and data, while also postulating the specific characteristics of the target molecule based on established chemical principles.

Part 1: Structural Elucidation and Comparative Analysis

The compound specified, 4-(Dimethylamino)-N-methylaniline, belongs to the p-phenylenediamine family. The systematic IUPAC name for this structure is N,N,N'-trimethyl-p-phenylenediamine . Its structure consists of a central benzene ring with two nitrogen substituents at the para (1,4) positions. One nitrogen atom is part of a dimethylamino group [-N(CH₃)₂], and the other is a methylamino group [-NH(CH₃)].

A critical aspect of working with this family of compounds is the precise identification of the methylation pattern, as it dictates the molecule's chemical properties and reactivity. The target compound is often confused with its more common and extensively documented precursors or derivatives:

-

N,N-Dimethyl-p-phenylenediamine (DMPD): Features one dimethylamino group [-N(CH₃)₂] and one primary amino group [-NH₂].

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD): Features two dimethylamino groups [-N(CH₃)₂]. Also known as Wurster's Blue.[1][2]

This guide will focus on the properties of N,N-Dimethyl-p-phenylenediamine as a foundational analog, providing a scientifically grounded basis from which to infer the characteristics of the target trimethyl derivative.

Structural Comparison Diagram

Caption: Chemical structures of key p-phenylenediamine derivatives.

Part 2: Physicochemical and Spectroscopic Properties (N,N-Dimethyl-p-phenylenediamine)

Understanding the fundamental properties of the parent compound, N,N-Dimethyl-p-phenylenediamine (DMPD), is essential. These properties are summarized below.

Table 1: Physicochemical Properties of N,N-Dimethyl-p-phenylenediamine

| Property | Value | Source |

| CAS Number | 99-98-9 | [3] |

| Molecular Formula | C₈H₁₂N₂ | [4] |

| Molecular Weight | 136.19 g/mol | [3] |

| Appearance | Colorless to reddish-violet solid | [3] |

| Melting Point | 34-36 °C (lit.) | |

| Boiling Point | 262 °C (lit.) | [4] |

| Density | 1.036 g/cm³ | [4] |

| Solubility | Insoluble in water. |

Insight for N,N,N'-trimethyl-p-phenylenediamine: The addition of a third methyl group would increase the molecular weight to approximately 150.22 g/mol . This would likely result in a slightly higher boiling point due to increased van der Waals forces. The polarity would be slightly reduced, potentially decreasing its solubility in polar solvents compared to DMPD.

Spectroscopic Profile of N,N-Dimethyl-p-phenylenediamine

Spectroscopic data is vital for the unambiguous identification and quality control of chemical compounds.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the primary amine protons, and the N-methyl protons. The aromatic protons typically appear as two doublets in the range of 6.5-7.5 ppm. The N-methyl protons will present as a sharp singlet around 2.9 ppm, integrating to 6 protons. The primary amine protons (-NH₂) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, with the carbon attached to the dimethylamino group being significantly shielded. The methyl carbons will appear as a single peak around 40-45 ppm.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching bands for the primary amine, typically appearing as a doublet around 3350-3450 cm⁻¹. C-H stretches for the aromatic ring and methyl groups will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations are visible in the 1500-1600 cm⁻¹ region.[3]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 136. Key fragmentation patterns involve the loss of a methyl group to give a fragment at m/z = 121.[3]

Insight for N,N,N'-trimethyl-p-phenylenediamine: In the ¹H NMR, one would expect to see two distinct singlets for the N-methyl groups: one integrating to 6H for the -N(CH₃)₂ group and another integrating to 3H for the -NH(CH₃) group. The broad singlet for the amine proton would now correspond to a single secondary amine proton (-NH). In the IR spectrum, the N-H stretch would change from a doublet (primary amine) to a single, sharper peak (secondary amine) around 3300-3500 cm⁻¹. The molecular ion peak in the mass spectrum would be at m/z = 150.

Part 3: Synthesis Methodologies

The synthesis of substituted p-phenylenediamines typically involves the reduction of a corresponding p-nitroaniline derivative.

Established Synthesis of N,N-Dimethyl-p-phenylenediamine

A common and industrially relevant synthesis route starts from N,N-dimethylaniline.[4] This multi-step process is chosen for its use of readily available starting materials and its reliable, scalable reactions.

Caption: General synthesis workflow for N,N-Dimethyl-p-phenylenediamine.

Detailed Protocol: Synthesis of N,N-Dimethyl-p-phenylenediamine via Reduction of p-Nitro-N,N-dimethylaniline

This protocol describes a common laboratory-scale reduction using tin(II) chloride, which is effective and proceeds under relatively mild conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-nitrosodimethylaniline (1 equivalent) in concentrated hydrochloric acid.[5]

-

Addition of Reducing Agent: To the stirred solution, add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid in small portions.[5] The addition is exothermic, and the temperature should be controlled with an ice bath to prevent the mixture from getting too hot.[5]

-

Causality Insight: The portion-wise addition of the reducing agent to the acidic solution of the nitro compound is crucial for controlling the reaction rate and temperature. A rapid, uncontrolled reaction could lead to the formation of undesired byproducts.

-

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for approximately 90 minutes to ensure the reduction is complete.[5]

-

Isolation of Product Salt: Cool the reaction mixture. The product will precipitate as a double tin salt.[5] The precipitation can be completed by saturating the solution with hydrogen chloride gas at 0 °C.[5] Collect the salt by filtration.

-

Liberation of the Free Base: Dissolve the collected salt in water. To prevent air oxidation of the product, layer the aqueous solution with diethyl ether.[5] While cooling the mixture with ice, slowly add a 50% sodium hydroxide solution until the mixture is strongly basic.[5]

-

Self-Validation Insight: The use of an ether layer provides a protective barrier against atmospheric oxygen, which can readily oxidize the electron-rich aromatic diamine product, often resulting in discoloration (purple to brown). The persistence of a pale color is an indicator of a successful, non-oxidized workup.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into the ether layer. Perform several additional extractions of the aqueous layer with fresh ether.[5] Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.[5]

Postulated Synthesis of N,N,N'-trimethyl-p-phenylenediamine

A logical approach to synthesize the target trimethyl compound would be the selective N-methylation of N,N-dimethyl-p-phenylenediamine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 5. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of N,N,N'-Trimethyl-1,4-benzenediamine

Foreword: Navigating the Known and the Predicted in Spectral Analysis

In the landscape of chemical research and drug development, the comprehensive characterization of molecules is paramount. Spectroscopic analysis provides the foundational data for structural elucidation, purity assessment, and understanding of chemical behavior. This guide is dedicated to the spectral properties of N,N,N'-Trimethyl-1,4-benzenediamine, a substituted aromatic diamine of interest in various chemical and pharmaceutical contexts.

-

Predictive Analysis: Leveraging established principles of spectroscopy and drawing comparisons with structurally similar, well-characterized molecules, we will provide a detailed prediction of the expected spectral data for N,N,N'-Trimethyl-1,4-benzenediamine. This predictive approach is a common and critical exercise in chemical research, demonstrating the application of foundational scientific principles.

-

Methodological Guidance: We will provide detailed, field-proven experimental protocols for acquiring the mass spectrometry, NMR, IR, and UV-Vis data. These protocols are designed to be self-validating and represent the standard methodologies employed in modern analytical laboratories.

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of not only the spectral data itself but also the logic and expertise behind its acquisition and interpretation.

Introduction to N,N,N'-Trimethyl-1,4-benzenediamine

N,N,N'-Trimethyl-1,4-benzenediamine, with the chemical formula C₉H₁₄N₂, is an aromatic diamine featuring a benzene ring substituted with a dimethylamino group and a methylamino group at the para positions. Its structure is foundational to a variety of applications, from precursors in organic synthesis to potential roles in materials science and as a fragment in medicinal chemistry.

Chemical Structure:

Figure 1: Chemical structure of N,N,N'-Trimethyl-1,4-benzenediamine.

The asymmetry of the substitution on the amino groups, with one being tertiary and the other secondary, imparts specific chemical and physical properties that can be elucidated through spectroscopic analysis.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

For N,N,N'-Trimethyl-1,4-benzenediamine (C₉H₁₄N₂), the nominal molecular weight is 150 g/mol . The high-resolution mass spectrum would provide a more precise monoisotopic mass.

Table 1: Predicted Mass Spectrometry Data for N,N,N'-Trimethyl-1,4-benzenediamine

| Ion | Predicted m/z | Description |

| [M]+• | 150.1157 | Molecular ion |

| [M-CH₃]+ | 135.1000 | Loss of a methyl group |

| [M-NHCH₃]+ | 120.0939 | Loss of the methylamino group |

The fragmentation pattern in electron ionization (EI) mass spectrometry is anticipated to be influenced by the stability of the resulting ions. The cleavage of a methyl group from the dimethylamino moiety would lead to a stable benzylic-type cation.

Figure 2: Predicted fragmentation pathway of N,N,N'-Trimethyl-1,4-benzenediamine in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a gas chromatograph for separation from any impurities.

-

Set the ionization energy to 70 eV.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to propose structures for the major fragment ions.

-

Utilize the high-resolution data to confirm the elemental composition of the molecular ion and its fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of N,N,N'-Trimethyl-1,4-benzenediamine is expected to show distinct signals for the aromatic protons and the methyl groups, with chemical shifts influenced by the electron-donating nature of the amino substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for N,N,N'-Trimethyl-1,4-benzenediamine (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH (ortho to N(CH₃)₂) | 6.6-6.8 | Doublet | 2H |

| Aromatic CH (ortho to NHCH₃) | 6.5-6.7 | Doublet | 2H |

| N(CH₃)₂ | ~2.9 | Singlet | 6H |

| NHCH₃ | ~2.8 | Singlet | 3H |

| NH | Broad singlet | 1H |

The aromatic protons are expected to appear as two distinct doublets due to the different electronic effects of the dimethylamino and methylamino groups. The methyl protons on the two nitrogen atoms will likely have slightly different chemical shifts.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for N,N,N'-Trimethyl-1,4-benzenediamine (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (ppm) |

| Aromatic C (para to N(CH₃)₂) | ~148 |

| Aromatic C (para to NHCH₃) | ~145 |

| Aromatic CH (ortho to N(CH₃)₂) | ~114 |

| Aromatic CH (ortho to NHCH₃) | ~113 |

| N(CH₃)₂ | ~41 |

| NHCH₃ | ~31 |

The quaternary aromatic carbons attached to the nitrogen atoms will be the most downfield, while the protonated aromatic carbons will be more shielded.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

If necessary, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

-

Figure 3: Workflow for comprehensive NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

Table 4: Predicted IR Absorption Bands for N,N,N'-Trimethyl-1,4-benzenediamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Medium | N-H stretch (secondary amine) |

| 2950-3100 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| 1600-1620 | Strong | C=C stretch (aromatic ring) |

| 1500-1520 | Strong | C=C stretch (aromatic ring) |

| 1250-1350 | Strong | C-N stretch (aromatic amine) |

| 800-850 | Strong | C-H bend (para-disubstituted benzene) |

The presence of a secondary amine (N-H) should give a characteristic absorption band in the 3350-3450 cm⁻¹ region. The strong bands in the 1500-1620 cm⁻¹ region are indicative of the aromatic ring, and the out-of-plane C-H bending in the 800-850 cm⁻¹ region is characteristic of 1,4-disubstitution.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Subtract the background spectrum from the sample spectrum.

-

Identify and assign the major absorption bands to the corresponding functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectrum

Aromatic compounds exhibit characteristic UV absorptions. The presence of electron-donating amino groups is expected to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene.

Table 5: Predicted UV-Vis Absorption Maxima for N,N,N'-Trimethyl-1,4-benzenediamine (in Ethanol)

| Predicted λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~250-260 | High | π → π |

| ~290-310 | Moderate | n → π |

The spectrum is expected to show a strong absorption band corresponding to the π → π* transition of the benzene ring and a weaker, longer-wavelength band corresponding to the n → π* transition involving the non-bonding electrons on the nitrogen atoms.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use the pure solvent as a reference.

-

Scan the sample over a wavelength range of 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

-

Safety and Handling

As a substituted phenylenediamine, N,N,N'-Trimethyl-1,4-benzenediamine should be handled with care. Phenylenediamines as a class can be skin and respiratory sensitizers and may be toxic.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

References

-

PubChem. N,N-bis(4-methylphenyl)benzene-1,4-diamine. [Link]

-

NIST Chemistry WebBook. 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. [Link]

-

NIST Chemistry WebBook. 1,4-Benzenediamine, N,N-diethyl-. [Link]

-

SIELC Technologies. UV-Vis Spectrum of p-Phenylenediamine. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

PENTA s.r.o. N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of N,N,N'-Trimethyl-1,4-benzenediamine and Structurally Related Phenylenediamines

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for N,N,N'-Trimethyl-1,4-benzenediamine. Due to the limited availability of specific safety data for this compound, this guide establishes a robust safety framework by leveraging and extrapolating data from structurally analogous and well-documented phenylenediamines, including N,N,N',N'-Tetramethyl-p-phenylenediamine and the parent compound, p-Phenylenediamine (PPD). The core principle of this guide is to treat N,N,N'-Trimethyl-1,4-benzenediamine with a degree of caution commensurate with its potentially hazardous analogs, ensuring a high margin of safety in all laboratory and development settings. This document is intended for researchers, chemists, and drug development professionals who may handle these substances.

Section 1: Introduction and Scientific Rationale

N,N,N'-Trimethyl-1,4-benzenediamine belongs to the p-phenylenediamine family, a class of compounds widely used as intermediates in the synthesis of polymers, dyes, and pharmaceuticals.[1] The toxicological profile of phenylenediamines is of significant interest due to their potential for skin and eye irritation, sensitization, and systemic toxicity upon exposure.[1] Acute high-level exposure to p-phenylenediamine, for instance, can lead to severe dermatitis, eye irritation, and a range of systemic effects.[1]

Given the absence of a dedicated Safety Data Sheet (SDS) for N,N,N'-Trimethyl-1,4-benzenediamine, this guide is built upon a foundation of data from its close structural relatives:

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD): Shares the same core structure with extensive methylation. Its safety data provides a conservative proxy for handling protocols.

-

p-Phenylenediamine (PPD): The parent compound, whose hazards are well-established and serve as a baseline for assessing potential risks of its derivatives.

This approach ensures that all handling, storage, and emergency procedures are based on the known hazards of the chemical class, thereby upholding the highest standards of laboratory safety.

Section 2: Hazard Identification and Classification

Based on the classification of its analogs, N,N,N'-Trimethyl-1,4-benzenediamine should be handled as a hazardous substance. The primary hazards are anticipated to be skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[2][3]

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled | Warning |

This classification is extrapolated from N,N,N',N'-Tetramethyl-p-phenylenediamine and its dihydrochloride salt.[2][3][4][5]

Key Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The primary causality for implementing stringent controls is the irritant nature of phenylenediamines and the risk of sensitization.

Engineering Controls

The hierarchy of controls prioritizes eliminating the hazard at its source.

-

Enclosure/Containment: All weighing and transfer operations involving powdered material should be conducted within a ventilated enclosure, such as a chemical fume hood or a powder containment balance enclosure. This is the most effective way to prevent the generation and inhalation of airborne dust.

-

Local Exhaust Ventilation (LEV): For procedures where a full enclosure is not feasible, use targeted LEV (e.g., a snorkel exhaust) to capture dust or vapors at the point of generation.

-

General Ventilation: Maintain a high rate of air exchange in the laboratory to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier to the anticipated hazards.

| PPE Item | Specification and Rationale |

| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation. This is to prevent severe eye irritation.[4] |

| Skin Protection | Gloves: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[4] Lab Coat/Clothing: A buttoned lab coat is required. For larger quantities or tasks with significant spill risk, chemical-resistant aprons or suits may be necessary. |

| Respiratory Protection | If engineering controls cannot maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with a particulate filter is required. |

Section 4: Standard Operating Procedure: Weighing and Handling

This protocol is designed as a self-validating system. Adherence to each step minimizes exposure and provides a safe workflow.

Objective: To safely weigh and prepare a solution of N,N,N'-Trimethyl-1,4-benzenediamine powder.

Materials:

-

N,N,N'-Trimethyl-1,4-benzenediamine (solid)

-

Analytical Balance inside a ventilated enclosure

-

Spatula, weighing paper/boat

-

Appropriate solvent

-

Glassware (beaker, graduated cylinder)

-

Magnetic stirrer and stir bar

-

Required PPE (goggles, face shield, nitrile gloves, lab coat)

Methodology:

-

Preparation: Don all required PPE. Ensure the ventilated enclosure's sash is at the proper working height and the airflow is verified.

-

Staging: Place all necessary equipment (balance, spatula, glassware, etc.) inside the enclosure before introducing the chemical container. This minimizes air turbulence.

-

Weighing:

-

Carefully open the stock container inside the enclosure.

-

Using a clean spatula, transfer the desired amount of powder onto the weighing paper on the balance. Avoid generating dust clouds by moving slowly and deliberately.

-

Once the target weight is achieved, securely close the stock container.

-

-

Dissolution:

-

Carefully add the weighed powder to the beaker containing the solvent.

-

Use a small amount of solvent to rinse the weighing paper into the beaker to ensure a complete transfer.

-

Place the beaker on the magnetic stirrer and begin agitation.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces within the enclosure with a damp cloth.

-

Dispose of the weighing paper and any contaminated wipes into a designated solid hazardous waste container.

-

-

Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water.[2]

Section 5: Emergency Procedures

A clear, logical workflow is essential for responding to accidental exposures or spills effectively.

First Aid Measures

The immediate response is critical to mitigating harm. Always show the Safety Data Sheet of the relevant analog to attending medical personnel.[2][4]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and provide two glasses of water to drink. Seek immediate medical attention.[4]

Accidental Spill Response

The following decision tree outlines the response protocol for a spill.

Caption: Emergency Response Workflow for Accidental Spills.

Section 6: Storage and Disposal

Proper storage and disposal are paramount to long-term safety and environmental protection.

Storage Conditions

The rationale for these conditions is to prevent degradation of the chemical and accidental release.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][5][6]

-

Light Sensitivity: Phenylenediamines can be light-sensitive and may darken over time.[3][4] Store in an opaque container or in a dark location.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[6][7]

Waste Disposal

All waste containing N,N,N'-Trimethyl-1,4-benzenediamine must be treated as hazardous.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

-

Environmental Precautions: Do not allow the product to enter drains or waterways.[2][4][8] Phenylenediamine and its degradants can be toxic to aquatic life.[9]

References

-

SAFETY DATA SHEET - N,N,N′,N′-Tetramethyl-p-phenylenediamine dihydrochloride. Sigma-Aldrich.

-

n,n,n,n-Tetramethyl-p-Phenylene Diamine Dihydrochloride MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

-

SAFETY DATA SHEET - N,N,N,N-Tetramethyl-p-phenylenediamine dihydrochloride. Fisher Scientific.

-

SAFETY DATA SHEET - N,N,N,N-Tetramethyl-p-phenylenediamine dihydrochloride (Alternative). Fisher Scientific.

-

SAFETY DATA SHEET - N,N,N,N-Tetramethyl-p-phenylenediamine. Fisher Scientific.

-

Safety Data Sheet: 1,4-Phenylenediamine. Carl ROTH.

-

N,N,N',N'-Tetramethyl-1,4-phenylenediamine - Safety Data Sheet. ChemicalBook.

-

Carcinogenicity and Toxicity Study of M-Phenylenediamine. PubMed, National Library of Medicine.

-

p-Phenylenediamine Hazard Summary. US Environmental Protection Agency (EPA).

-

Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. PubMed, National Library of Medicine.

-

Amended Safety Assessment of p-Phenylenediamine. Cosmetic Ingredient Review.

-

Phenylenediamines - Evaluation statement. Australian Industrial Chemicals Introduction Scheme.

Sources

- 1. epa.gov [epa.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-Depth Technical Guide to the Discovery, History, and Application of Substituted p-Phenylenediamines

Abstract

The p-phenylenediamine (PPD) scaffold is a cornerstone of modern industrial and consumer chemistry. From its origins in the nascent dye industry of the 19th century to its contemporary role in high-performance polymers, advanced elastomers, and ubiquitous hair colorants, the journey of PPD and its substituted derivatives is a compelling narrative of chemical innovation. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, charting the discovery of PPD, the synthetic rationale and methodologies for its substitution, and the mechanistic basis for its principal applications. We will explore its dual nature as both a remarkably versatile molecule and a significant toxicological entity, particularly in the context of contact sensitization. By synthesizing historical context with current mechanistic understanding and detailed experimental protocols, this document serves as an authoritative resource on this pivotal class of aromatic amines.

The Genesis of p-Phenylenediamine: From Coal Tar to Chemical Workhorse

The story of p-phenylenediamine is intrinsically linked to the birth of synthetic organic chemistry, driven by the exploration of coal tar derivatives in the mid-19th century. While a single, dramatic moment of discovery is not clearly documented, its origins lie in the work of August Wilhelm von Hofmann, a seminal figure in the study of aniline and its derivatives.[1] Hofmann's extensive research into amines derived from coal tar laid the essential groundwork for the aniline dye industry.[1]

The parent compound, p-phenylenediamine (benzene-1,4-diamine), is a simple aromatic diamine.[2] Early synthetic routes, such as the Hofmann rearrangement of terephthalamide, provided laboratory-scale access to this new molecule.[3] However, for PPD to become an industrial staple, more scalable production methods were required. Two major commercial routes emerged and continue to dominate production:

-

The Nitroaniline Route: This common method involves the nitration of chlorobenzene to yield p-nitrochlorobenzene, followed by amination with ammonia to form 4-nitroaniline. The final step is the catalytic hydrogenation of the nitro group to afford p-phenylenediamine.

-

The Diazotization/Rearrangement Route (DuPont Process): This pathway begins with the diazotization of aniline. The resulting diazonium salt is coupled with excess aniline to form 1,3-diphenyltriazene, which then undergoes an acid-catalyzed rearrangement to 4-aminoazobenzene. Catalytic hydrogenation of this intermediate cleaves the azo bond, yielding both p-phenylenediamine and regenerating aniline, a portion of the starting material.[4]

The inherent reactivity of the two amino groups, combined with the stability of the aromatic ring, made PPD an ideal building block, setting the stage for the development of a vast family of substituted derivatives.

The Rise of Substituted Derivatives: Synthetic Strategies & Rationale

The true utility of the PPD core lies in the ability to modify its properties by attaching various substituents to one or both of its nitrogen atoms. The primary motivations for creating N-substituted derivatives were to enhance performance in specific applications and, in some cases, to mitigate toxicity. Key goals included improving solubility, increasing antioxidant efficacy, tuning color in dye applications, and altering the material properties of polymers.

Several synthetic strategies are employed to create N-substituted and N,N'-disubstituted p-phenylenediamines:

-

Reductive Amination: This is one of the most versatile and widely used methods for producing N-alkyl derivatives. It involves the reaction of p-phenylenediamine or a mono-substituted derivative with an aldehyde or ketone to form an intermediate imine (Schiff base). This imine is then reduced in situ to the corresponding amine.[5][6] Common reducing agents like sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) are often used because they do not reduce the initial carbonyl compound.[5] This method is highly effective for synthesizing symmetrically and asymmetrically alkylated PPDs.

-

Nucleophilic Aromatic Substitution (SₙAr): Starting with a molecule like 4-nitrochlorobenzene, the chlorine atom can be displaced by a primary or secondary amine. The resulting N-substituted 4-nitroaniline is then reduced to the corresponding substituted p-phenylenediamine. This is a common route for preparing N-aryl or N-alkyl-N'-aryl derivatives.[7]

-

Reaction with Aminophenols: N-substituted-N'-phenyl-p-phenylenediamines can be prepared by reacting an N-substituted aminophenol with an amine in the presence of an acid catalyst.[8][9]

The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

Core Applications & Mechanistic Insights

The unique electronic properties of the PPD scaffold, particularly its ease of oxidation to form reactive intermediates, are central to its function in its major applications.

Oxidative Hair Dyes: The Chemistry of Color

For over a century, p-phenylenediamine has been the primary "precursor" or "primary intermediate" in permanent oxidative hair dyes.[10] In this application, PPD itself is colorless. The color is generated through a chemical reaction that occurs directly on the hair.

Mechanism of Action:

-

Alkalization & Oxidation: The hair dye formulation contains an alkalizing agent (e.g., ammonia) to swell the hair cuticle, allowing the dye molecules to penetrate. An oxidizing agent, typically hydrogen peroxide, is then mixed in.

-

Diimine Formation: Hydrogen peroxide oxidizes PPD to a highly reactive intermediate, p-benzoquinonediimine (PQDI).

-

Coupling Reaction: This reactive PQDI rapidly attacks electron-rich "coupler" molecules (e.g., resorcinol, m-aminophenols) that are also present in the dye formulation. This coupling reaction forms large, complex indo-dyes.

-

Polymerization & Trapping: These newly formed dye molecules are too large to escape the swollen hair shaft. As the hair is rinsed and the pH returns to normal, the cuticle closes, permanently trapping the color inside. The final shade is determined by the specific combination and concentration of precursors and couplers used.

Polymer Science: From Kevlar to Conductive Polymers

The two amine groups at opposite ends of the PPD molecule make it an excellent monomer for step-growth polymerization.

-

High-Strength Aramids: PPD is a critical monomer in the synthesis of aramids (aromatic polyamides). Most notably, it is reacted with terephthaloyl chloride to produce poly(p-phenylene terephthalamide), commercially known as Kevlar®. The rigidity of the benzene rings in both monomers and the strong hydrogen bonding between the amide linkages result in a highly ordered, rod-like polymer structure, giving the material its exceptional tensile strength and thermal stability.[2]

-

Conductive Polymers: The oxidative polymerization of PPD and its derivatives can produce ladder-like polymers with extended conjugated π-systems.[11] These materials, such as poly(p-phenylenediamine) (P(pPD)), exhibit interesting electronic properties, including variable conductivity and electroactivity, making them subjects of research for applications in sensors, electronic devices, and membranes.[11][12]

Industrial Antiozonants: Protecting Elastomers

Elastomers (rubbers) containing carbon-carbon double bonds in their polymer backbone, such as natural rubber and styrene-butadiene rubber, are highly susceptible to degradation by atmospheric ozone.[10] This "ozone cracking" leads to a loss of mechanical properties.[10] N-alkyl-N'-aryl-p-phenylenediamines, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), are highly effective antiozonants added to rubber formulations.[13][14]

Mechanism of Action: The protective mechanism is twofold:

-

Chemical Scavenging: PPD derivatives are more reactive towards ozone than the rubber's double bonds. They migrate to the rubber surface and sacrificially react with ozone, neutralizing it before it can attack the polymer chains.[15][16][17]

-

Protective Film Formation: The ozonation products of the PPD derivative can form a stable, impermeable film on the surface of the rubber.[16][17] This physical barrier, known as a "bloom," prevents ozone from reaching the polymer surface.[16][17]

Toxicological Profile: A Double-Edged Sword

Despite its utility, the PPD scaffold is associated with significant toxicological concerns, primarily contact sensitization and systemic toxicity upon ingestion.

Contact Sensitization and Allergenicity

PPD is a potent skin sensitizer and a leading cause of allergic contact dermatitis (ACD) from hair dyes. The American Contact Dermatitis Society named it "Allergen of the Year" in 2006.

Mechanism of Sensitization (Haptenation): PPD is not itself a complete antigen. As a small molecule (a prohapten), it must first penetrate the skin and undergo bioactivation.

-

Oxidation: PPD is oxidized, either by air or skin enzymes, to the reactive p-benzoquinonediimine (PQDI).

-

Hapten-Protein Conjugation: This electrophilic PQDI readily reacts with nucleophilic residues (like cysteine or lysine) on skin proteins, forming a hapten-protein conjugate.

-

Immune Recognition: This newly formed conjugate is now large enough to be recognized as foreign by antigen-presenting cells (e.g., Langerhans cells). This initiates a Type IV delayed hypersensitivity reaction, leading to the clinical symptoms of ACD (redness, swelling, blistering) upon subsequent exposure.

Systemic Toxicity and Mutagenicity

Ingestion of PPD, though rare in Western countries, is a serious medical emergency. It can lead to a rapid onset of severe symptoms including angioneurotic edema (swelling of the face and neck), respiratory distress, rhabdomyolysis (muscle breakdown), and acute renal failure.

The mutagenicity of PPDs is complex.

-

PPD itself is considered weakly mutagenic and requires metabolic activation to show activity in tests like the Ames assay.[2]

-

Certain substituted derivatives, such as 2-nitro-p-phenylenediamine, are direct-acting mutagens.[2]

-

During the hair dyeing process, the reaction of PPD with hydrogen peroxide can form a trimer known as Bandrowski's base, which has been shown to be a potent mutagen.

The transformation of antiozonant PPDs in the environment is also a growing concern. For example, the reaction of 6PPD with ozone produces 6PPD-quinone, a compound found to be acutely toxic to certain aquatic species, such as coho salmon.[18]

| Toxicological Endpoint | Compound/Context | Key Findings | References |

| Contact Sensitization | p-Phenylenediamine (PPD) | Potent Type IV sensitizer via haptenation mechanism. | [ACDS] |

| Systemic Toxicity (Ingestion) | p-Phenylenediamine (PPD) | Can cause angioedema, respiratory distress, acute renal failure. | [13] |

| Mutagenicity | p-Phenylenediamine (PPD) | Weakly mutagenic, requires metabolic activation. | [2] |

| Mutagenicity | 2-Nitro-p-phenylenediamine | Direct-acting mutagen in Ames test. | [2] |

| Mutagenicity | Bandrowski's Base | Trimer formed during dyeing; potent mutagen. | [8] |

| Ecotoxicity | 6PPD-quinone | Transformation product of 6PPD; acutely toxic to coho salmon. | [18] |

Key Experimental Protocol: Synthesis of a Substituted PPD via Reductive Amination

This protocol details the synthesis of N,N'-bis(1,3-dimethylbutyl)-p-phenylenediamine, a representative symmetrically substituted PPD, via a two-step reductive amination. This procedure is adapted from general methodologies in the field.[5][6][12]

Objective: To synthesize a symmetrically N,N'-dialkylated p-phenylenediamine for potential use as an antioxidant or polymer building block.

Materials:

-

p-Phenylenediamine (1.0 eq)

-

Methyl isobutyl ketone (MIBK) (2.2 eq)

-

Methanol (Solvent)

-

Sodium cyanoborohydride (NaBH₃CN) (2.2 eq)

-

Glacial Acetic Acid (Catalyst)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-phenylenediamine (1.0 eq) in methanol.

-

Imine Formation: Add methyl isobutyl ketone (2.2 eq) to the solution. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate imine formation. Stir the mixture at room temperature for 1 hour. Scientist's Note: The acid catalyst protonates the ketone's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.

-